3-(2-bromoacetyl)-1H-indole-5-carbonitrile
Overview
Description
3-(2-Bromoacetyl)-1H-indole-5-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)-1H-indole-5-carbonitrile typically involves the bromination of an acetyl group attached to the indole ring. One common method involves the reaction of 1H-indole-5-carbonitrile with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents like bromoacetyl bromide.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoacetyl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be a site for nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and reduction: The indole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alcohols can react with the bromoacetyl group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the indole ring or the bromoacetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-(2-Bromoacetyl)-1H-indole-5-carbonitrile has several applications in scientific research, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological studies: It can be employed in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Material science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)-1H-indole-5-carbonitrile is largely dependent on its interactions with biological targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The indole ring can also interact with various molecular targets, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoacetyl)-2H-chromen-2-one: This compound features a bromoacetyl group attached to a chromenone ring and is known for its applications in the synthesis of heterocyclic compounds.
3-(Bromoacetyl)coumarins: These compounds are used as versatile building blocks in the preparation of polyfunctionalized heterocyclic systems and have significant biological activities.
Uniqueness
3-(2-Bromoacetyl)-1H-indole-5-carbonitrile is unique due to the presence of both the indole ring and the bromoacetyl groupThe indole ring provides a scaffold for biological activity, while the bromoacetyl group offers a reactive site for further functionalization .
Properties
IUPAC Name |
3-(2-bromoacetyl)-1H-indole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFCYPADJBLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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